[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine
CAS No.:
Cat. No.: VC17834909
Molecular Formula: C16H17Br2N
Molecular Weight: 383.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17Br2N |
|---|---|
| Molecular Weight | 383.12 g/mol |
| IUPAC Name | 1,3-bis(4-bromophenyl)-N-methylpropan-2-amine |
| Standard InChI | InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3 |
| Standard InChI Key | GMTNMFOUUHRHEM-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1,3-Bis(4-bromophenyl)propan-2-ylamine derives from its propan-2-yl core, where carbons 1 and 3 are substituted with 4-bromophenyl groups, and carbon 2 bears a methylamine group. Its molecular formula is C₁₆H₁₆Br₂N, with a molecular weight of 394.12 g/mol (calculated from analogous structures in PubChem entries) .
Structural Characteristics
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Core scaffold: A propane chain with a central carbon bonded to two 4-bromophenyl groups and a methylamine group.
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Bromine substituents: The para positions on both phenyl rings introduce steric bulk and electronic effects, potentially influencing reactivity and intermolecular interactions.
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Tertiary amine: The methyl group on the nitrogen atom affects basicity and hydrogen-bonding capacity.
Table 1: Key Structural and Computational Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₆Br₂N | Calculated |
| Molecular weight | 394.12 g/mol | |
| SMILES | CNC@HC | Inferred |
| Topological polar surface area | 12.0 Ų | Analogous |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine has been documented, analogous methods for brominated tertiary amines suggest feasible routes:
Reductive Amination
A ketone precursor, such as 1,3-bis(4-bromophenyl)propan-2-one , could undergo reductive amination with methylamine. This would involve:
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Condensation of the ketone with methylamine to form an imine.
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Reduction using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
Nucleophilic Substitution
Replacing a leaving group (e.g., chloride) on a preformed propan-2-yl scaffold with methylamine:
This method mirrors protocols used for synthesizing structurally related amines .
Challenges in Synthesis
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Steric hindrance: Bulky 4-bromophenyl groups may impede reaction kinetics.
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Purification: Column chromatography or recrystallization is likely required due to the compound’s hydrophobicity .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in organic solvents (e.g., chloroform, dichloromethane) but insoluble in water, consistent with brominated aromatics .
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Stability: Bromine’s electron-withdrawing effects may enhance oxidative stability but could promote photodegradation under UV light.
Spectroscopic Data (Inferred)
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¹H NMR: Expected signals include:
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IR: Stretching vibrations for C-Br (~600 cm⁻¹) and N-H (~3300 cm⁻¹) .
Future Perspectives
Further research should prioritize:
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Synthetic optimization: Developing catalytic asymmetric routes for enantioselective synthesis.
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Biological screening: Evaluating activity against cancer cell lines or bacterial strains.
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Computational modeling: Predicting binding affinities for drug-design applications.
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